molecular formula C9H7NO2 B12091874 3-(2-Aminophenyl)prop-2-ynoic acid

3-(2-Aminophenyl)prop-2-ynoic acid

Cat. No.: B12091874
M. Wt: 161.16 g/mol
InChI Key: FCZGPGQKKMEUSU-UHFFFAOYSA-N
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Description

3-(2-Aminophenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol It is a derivative of propiolic acid, featuring an amino group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Aminophenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzaldehyde with propiolic acid under acidic conditions. The reaction typically proceeds through a condensation mechanism, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Aminophenyl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Aminophenyl)prop-2-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the meta position.

    3-(4-Aminophenyl)prop-2-ynoic acid: Similar structure but with the amino group in the para position.

    Propiolic acid: The parent compound without the phenyl and amino groups.

Uniqueness

3-(2-Aminophenyl)prop-2-ynoic acid is unique due to the ortho position of the amino group, which can influence its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its meta and para counterparts .

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

3-(2-aminophenyl)prop-2-ynoic acid

InChI

InChI=1S/C9H7NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,10H2,(H,11,12)

InChI Key

FCZGPGQKKMEUSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC(=O)O)N

Origin of Product

United States

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